![molecular formula C11H8FNO2S B2395705 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid CAS No. 1184917-64-3](/img/structure/B2395705.png)
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2S and a molecular weight of 237.25 . It is a member of the class of organic compounds known as p-toluenesulfonamides, which are aromatic heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid consists of a thiophene ring substituted with an amino group at the 3rd position and a 3-fluorophenyl group at the 5th position . The carboxylic acid group is attached to the 2nd position of the thiophene ring .Physical And Chemical Properties Analysis
The boiling point of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is predicted to be 485.7±45.0 °C, and its density is predicted to be 1.453±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Anti-inflammatory Properties: Thiophene-based compounds exhibit anti-inflammatory effects, making them promising candidates for drug development . Researchers explore their potential in treating inflammatory diseases.
Synthetic Strategies
Researchers employ several synthetic methods to obtain thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are common methods. For instance, the Gewald reaction yields aminothiophene derivatives .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid . Future studies should focus on identifying these targets and investigating the downstream effects on cellular pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4857±450 °C , and its density is 1.453±0.06 g/cm3 , which may influence its absorption and distribution in the body. The compound’s pKa is predicted to be 3.97±0.10 , which could affect its solubility and therefore its bioavailability.
Result of Action
The molecular and cellular effects of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules can affect the compound’s efficacy and the rate at which it is metabolized and excreted from the body.
properties
IUPAC Name |
3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-3-1-2-6(4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITCHLVBEMEQSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(S2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid |
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